DAPI
Overview
Description
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA . It is used extensively in fluorescence microscopy . As DAPI can pass through an intact cell membrane, it can be used to stain both live and fixed cells .
Synthesis Analysis
The DAPI structure has been modified by replacing the phenyl group with substituted phenyl or heteroaryl rings . Twelve amidines were synthesized and their DNA binding, fluorescence properties, in vitro and in vivo activities were evaluated .Molecular Structure Analysis
DAPI has an absorption maximum at a wavelength of 358 nm (ultraviolet) and its emission maximum is at 461 nm (blue) . When bound to double-stranded DNA, DAPI has an absorption maximum at a wavelength of 358 nm (ultraviolet) and its emission maximum is at 461 nm (blue) .Chemical Reactions Analysis
DAPI forms a fluorescent complex by attaching in the minor groove of A-T rich sequences of DNA . It also forms nonfluorescent intercalative complexes with double-stranded nucleic acids .Physical And Chemical Properties Analysis
DAPI is a blue-fluorescent DNA stain that exhibits 20-fold enhancement of fluorescence upon binding to AT regions of dsDNA . It is excited by the violet (405 nm) laser line .Scientific Research Applications
Chromosome Banding in Fishes
DAPI has been adapted for banding of chromosomes in fishes, where its application, through a process involving denaturation using formamide and staining, reveals patterns that are mostly C-band like. This application highlights DAPI's role in cytogenetics, providing insights into the DNA base composition of fish chromosomes rather than structural changes due to denaturation processes (P. Cesar et al., 2006).
Enumeration of Bacteria in Environmental Samples
DAPI staining, followed by epifluorescent microscopic direct counting, has become a standard method for the enumeration of total bacteria in environmental samples. This review outlines the use of DAPI for bacterial counting, including trends in sample preparation, staining concentrations, and counting strategies, which are crucial for understanding bacterial roles in microbial food webs (R. Kepner & J. Pratt, 1994).
Avoiding Artifacts from UV Photoconversion of DAPI
The issue of DAPI's photoconversion under UV light during fluorescence imaging, which can lead to artifacts in multi-color staining experiments, is addressed in a review focusing on preventing these artifacts. The review provides insights into different mounting media's effects on DAPI photoconversion and recommends careful imaging practices or reagent selection to mitigate this issue (Lori M. Roberts, 2019).
Applications in High-Throughput Data
Synaptic Neurotransmission Imaging
The feasibility and potential of using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) neuroreceptor imaging techniques to measure acute fluctuations in dopamine (DA) synaptic concentration in the living human brain are reviewed. While not directly related to DAPI, this review illustrates the broader context of fluorescence and binding competition techniques in neuroscience research (M. Laruelle, 2000).
Safety And Hazards
Future Directions
DAPI has been used in various research studies and its use is expected to continue in the future. For example, it has been used in fluorescence lifetime imaging for investigating chromatin condensation in human chromosomes . Another study discussed the use of DAPI fluorescence lifetime imaging for cell cycle profiling in fluorescence DAPI-stained images .
properties
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5.2ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNZBYLXNYPRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
47165-04-8 (Parent) | |
Record name | Dapi dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028718903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40182879 | |
Record name | 4',6-Diamidino-2-phenylindole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Carbamimidoylphenyl)-1h-indole-6-carboximidamide dihydrochloride | |
CAS RN |
28718-90-3 | |
Record name | Dapi dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028718903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',6-Diamidino-2-phenylindole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylindole-4',6-dicarboxamidine dihydrohydrochloride (hydrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPI DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76BFW26YJO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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